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molecular formula C9H15NO B7906967 4-Diethylcarbamoyl-1-butyne

4-Diethylcarbamoyl-1-butyne

Cat. No. B7906967
M. Wt: 153.22 g/mol
InChI Key: JXFWNKHMGJBCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576656B1

Procedure details

The title compound (370 mg, 95%) was prepared from 4-pentynoic acid (250 mg, 2.55 mmol) and diethylamine hydrochloride (310 mg, 2.83 mmol) by the procedure similar to that described in Example 51(1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][C:4]#[CH:5].Cl.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[CH2:9]([N:11]([CH2:12][CH3:13])[C:1]([CH2:2][CH2:3][C:4]#[CH:5])=[O:7])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
310 mg
Type
reactant
Smiles
Cl.C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)CCC#C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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